

Synthesis and Characterization of N-(4-Carboxyphenyl)phthalimide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Carboxyphenyl)phthalimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **N-(4-Carboxyphenyl)phthalimide**, a versatile building block in medicinal chemistry and materials science. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

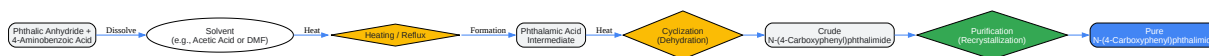
N-(4-Carboxyphenyl)phthalimide, with the chemical formula $C_{15}H_9NO_4$ and a molecular weight of 267.24 g/mol, is a bifunctional organic compound containing both a phthalimide moiety and a carboxylic acid group.^{[1][2][3][4]} This unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various high-performance polymers, fluorescent probes, and pharmacologically active molecules, including potential anticonvulsant agents.^[1] Its stability under standard laboratory conditions further enhances its utility in diverse research and development applications.^[1]

Synthesis of N-(4-Carboxyphenyl)phthalimide

The primary and most common method for the synthesis of **N-(4-Carboxyphenyl)phthalimide** involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.^{[1][5]}

[6] The reaction proceeds in two conceptual steps: the initial formation of a phthalamic acid intermediate, followed by cyclization via dehydration to form the imide ring.

Synthesis Workflow



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Caption: Synthesis workflow for **N-(4-Carboxyphenyl)phthalimide**.

Experimental Protocol

This protocol describes a general procedure for the synthesis of **N-(4-Carboxyphenyl)phthalimide**.

Materials:

- Phthalic anhydride
- 4-Aminobenzoic acid
- Glacial acetic acid or N,N-Dimethylformamide (DMF)
- Ethanol (for recrystallization)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer

- Büchner funnel and filter flask
- Beakers and other standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.
- **Solvent Addition:** Add a suitable solvent, such as glacial acetic acid or DMF, to the flask.^{[5][7]} The solvent facilitates the reaction by dissolving the reactants and enabling efficient heat transfer.
- **Reaction:** The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The use of a dehydrating agent or a catalyst like montmorillonite-KSF clay can facilitate the cyclization of the intermediate phthalamic acid.^[6]
- **Isolation of Crude Product:** After the reaction is complete, the mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.
- **Purification:** The crude product is purified by recrystallization, typically from ethanol, to yield the pure **N-(4-Carboxyphenyl)phthalimide**.^[5] The purified product is then dried in a vacuum oven.

Characterization

The structural integrity and purity of the synthesized **N-(4-Carboxyphenyl)phthalimide** are confirmed through various analytical techniques.

Physicochemical Properties

Property	Value	Reference
CAS Number	5383-82-4	[3][4]
Molecular Formula	C15H9NO4	[1][2][3]
Molecular Weight	267.24 g/mol	[1][2]
Appearance	White to off-white solid	
Melting Point	200 - 295 °C (Varies with purity)	[1]
Solubility	Soluble in hot methanol	

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-(4-Carboxyphenyl)phthalimide** by providing information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR (Proton NMR): The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide and the carboxyphenyl moieties. The protons on the phthalimide ring typically appear as a complex multiplet, while the protons on the carboxyphenyl ring will show a characteristic ortho- and meta-coupling pattern. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift.

^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum will display signals corresponding to the different carbon environments in the molecule, including the carbonyl carbons of the imide and carboxylic acid, as well as the aromatic carbons.

^1H NMR (Typical Chemical Shift Ranges, δ in ppm)	^{13}C NMR (Typical Chemical Shift Ranges, δ in ppm)
Aromatic Protons: 7.5 - 8.5 (m)	Carbonyl Carbons (C=O): 165 - 180
Carboxylic Acid Proton (-COOH): 10.0 - 13.0 (br s)	Aromatic Carbons: 120 - 150

Note: Chemical shifts are dependent on the solvent and instrument frequency.

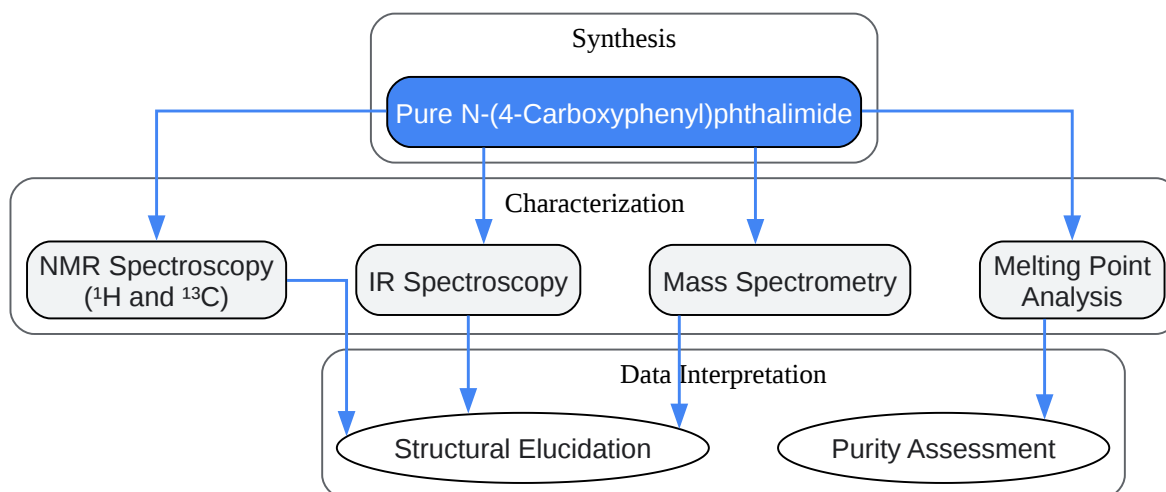
IR spectroscopy is used to identify the functional groups present in **N-(4-Carboxyphenyl)phthalimide**. The spectrum will show characteristic absorption bands for the carbonyl groups of the imide and the carboxylic acid, as well as the N-H and C-H bonds.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3300 - 2500	O-H stretch (broad)	Carboxylic Acid
3100 - 3000	C-H stretch	Aromatic
1780 - 1720	C=O stretch (asymmetric)	Imide
1710 - 1680	C=O stretch	Carboxylic Acid
1600 - 1450	C=C stretch	Aromatic

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **N-(4-Carboxyphenyl)phthalimide**, the molecular ion peak [M]⁺ should be observed at m/z 267. The fragmentation pattern of N-substituted phthalimides typically involves the loss of CO and cleavage of the imide ring.[\[2\]](#)[\[8\]](#)

m/z Value	Interpretation
267	Molecular Ion [M] ⁺
223	[M - COOH] ⁺
147	[Phthalimide moiety] ⁺
121	[Carboxyphenyl moiety] ⁺

Characterization Workflow



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Caption: Workflow for the characterization of **N-(4-Carboxyphenyl)phthalimide**.

Conclusion

This technical guide has detailed the synthesis and comprehensive characterization of **N-(4-Carboxyphenyl)phthalimide**. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, polymer science, and materials development. The well-defined synthetic route and the thorough characterization ensure the reliable production of this important chemical intermediate for its various applications.

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